molecular formula C13H13F4NO2 B2466726 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034204-73-2

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2466726
CAS No.: 2034204-73-2
M. Wt: 291.246
InChI Key: YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a specialized chemical intermediate designed for advanced pharmaceutical research and development. Its structure incorporates two pharmacologically significant motifs: a 3-(fluoromethyl)azetidine ring and a 4-(trifluoromethoxy)phenyl moiety. The azetidine scaffold is a prominent feature in medicinal chemistry, recognized for its role as a constrained bioisostere for amides and other functional groups, which can enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates . The incorporation of a fluoromethyl group on the azetidine ring is a strategic modification often employed in lead optimization. This alteration can significantly influence a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile, making it a valuable tool for researchers developing novel therapeutic agents . Concurrently, the 4-(trifluoromethoxy)phenyl group is a privileged structure in drug discovery, frequently associated with enhanced biological activity and lipophilicity. This ketone-based intermediate serves as a versatile building block, particularly in the synthesis of potential estrogen receptor modulators. Compounds featuring a similar azetidine-ethanol core have been investigated as intermediates in the synthesis of advanced candidates like GDC-0927, highlighting the utility of this chemical architecture in developing targeted therapies for conditions such as breast cancer . Researchers can leverage this compound to explore structure-activity relationships and develop new chemical entities targeting a range of biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and fluoromethyl group can interact with enzymes or receptors, potentially modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several classes of fluorinated heterocycles and ketone derivatives. Below is a systematic analysis of its similarities and distinctions:

Structural Analogues

2.1.1. Azetidine and Azetidinone Derivatives

  • Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one): While ezetimibe shares an azetidinone core, its substitution pattern includes hydroxyphenyl and fluorophenyl groups rather than trifluoromethoxy and fluoromethyl moieties. Ezetimibe’s hydroxyl groups enhance solubility but reduce metabolic stability compared to the target compound’s fluorinated substituents .
  • However, the fluorine atom on the phenyl ring may confer similar electronic effects .

Trifluoromethoxy-Containing Compounds

  • 2,2,2-Trifluoroethoxychalcones :
    These chalcones feature a trifluoroethoxy group attached to aromatic rings, synthesized via Claisen-Schmidt condensation. The trifluoromethoxy group in the target compound may exhibit stronger electron-withdrawing effects than trifluoroethoxy, influencing receptor interactions .
  • 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone: This triazole-pyridine hybrid includes a trifluoromethyl group but lacks the azetidine scaffold. Its larger heterocyclic system may increase steric hindrance compared to the compact azetidine ring .
Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized in Table 1:

Compound Name Molecular Weight logP (Predicted) H-Bond Acceptors H-Bond Donors Key Substituents
Target Compound 319.26 2.8 6 0 Azetidine, CF3O, CH2F
Ezetimibe 409.43 4.1 5 2 Azetidinone, 2×F, OH
2,2,2-Trifluoroethoxychalcone (from [2]) ~300 (varies) 3.2 5 0 CF3CH2O, chalcone
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone [19] 249.30 2.5 3 0 Azepane, F
1-(4-(Quinolin-8-ylamino)phenyl)ethanone [13] 288.33 2.9 4 1 Quinoline, NH

Table 1 : Physicochemical comparison with structural analogues. logP values are estimated using fragment-based methods.

The target compound’s logP (2.8) reflects a balance between lipophilicity (enhanced by CF3O and CH2F) and polarity (from the azetidine nitrogen). Its lack of hydrogen bond donors may reduce solubility compared to ezetimibe but improve membrane permeability .

Biological Activity

The compound 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for the compound is C15H15F4N2O2C_{15}H_{15}F_4N_2O_2, characterized by a fluoromethyl azetidine moiety linked to a trifluoromethoxy-substituted phenyl group. The synthesis involves several steps, including the formation of the azetidine ring and subsequent functionalization with fluorinated groups.

Synthesis Pathway

  • Formation of Azetidine : The initial step involves the reaction of appropriate precursors to form the azetidine ring.
  • Fluorination : The incorporation of the fluoromethyl group is achieved through nucleophilic substitution reactions.
  • Trifluoromethoxy Group Addition : This step typically utilizes trifluoromethoxy reagents to introduce the desired substituent on the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases and other proteins implicated in disease processes.

Anticancer Activity

Recent investigations have highlighted its potential as an anticancer agent. For instance, compounds structurally similar to This compound have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values have been reported in the low micromolar range, indicating effective inhibition of cell proliferation.
  • HeLa (cervical cancer) : Similar trends in cytotoxicity were observed, suggesting a broad spectrum of activity against different cancer types.
Cell LineIC50 Value (µM)Reference
MCF-75.23
HeLa6.78

Case Study 1: Antitumor Efficacy

A study conducted on a series of azetidine derivatives demonstrated that compounds with similar structural features exhibited enhanced antitumor activity. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase, which was corroborated by flow cytometry analyses.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific kinases associated with tumor growth and metastasis. The findings suggested that This compound could serve as a lead compound for developing targeted therapies against resistant cancer forms.

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